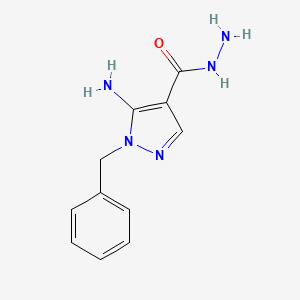

5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide: is a chemical compound with the molecular formula C11H13N5O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

Substitution: Various electrophiles; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced derivatives, such as hydrazides.

Substitution: Formation of substituted pyrazole derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activity .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .

Mécanisme D'action

The mechanism of action of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted .

Comparaison Avec Des Composés Similaires

- 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

- 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide

Comparison: Compared to similar compounds, 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide has a unique benzyl group attached to the pyrazole ring. This structural feature can influence its chemical reactivity and biological activity. For example, the benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in enzymes or receptors, potentially increasing its potency as an inhibitor .

Activité Biologique

5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound has been shown to interact with various enzymes and proteins, influencing their activity. Notably, it inhibits certain kinases, which play a crucial role in cellular signaling pathways by transferring phosphate groups to specific substrates. This inhibition can significantly affect processes such as cell growth and apoptosis.

Cellular Effects

The compound modulates several cellular processes:

- Cell Growth and Apoptosis : It alters signaling pathways that govern cell proliferation and programmed cell death, potentially leading to therapeutic effects in cancer treatment.

- Gene Expression : By affecting key signaling pathways, it can modify gene expression profiles, influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, preventing substrate access and thereby inhibiting their activity.

- Interaction with Receptors : It may also interact with various receptors, altering their function and contributing to its biological activity.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : These may exhibit beneficial effects such as anti-inflammatory or anticancer activities.

- High Doses : Conversely, higher doses could lead to adverse effects or toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activities of related pyrazole derivatives:

Case Study: Antitumor Activity

A study demonstrated that derivatives of 5-amino-1-benzyl-1H-pyrazole displayed significant antitumor activity against various cancer cell lines. The compound showed an IC50 value of 49.85 µM against A549 lung cancer cells, indicating its potential as a therapeutic agent in oncology .

Transport and Distribution

The distribution of this compound within biological systems is mediated by specific transporters and binding proteins. Understanding these mechanisms is crucial for predicting the compound's bioavailability and efficacy in vivo.

Subcellular Localization

The activity of this compound is also dependent on its localization within the cell. Targeting signals or post-translational modifications can direct it to specific organelles where it may exert its effects more effectively.

Propriétés

IUPAC Name |

5-amino-1-benzylpyrazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c12-10-9(11(17)15-13)6-14-16(10)7-8-4-2-1-3-5-8/h1-6H,7,12-13H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRCQUWTDHLMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)NN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.